molecular formula C17H13FN2O2S B15100495 (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B15100495
M. Wt: 328.4 g/mol
InChI Key: IKWJEOZZUWKNSR-GDNBJRDFSA-N
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Description

(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring, a fluorobenzylidene group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method starts with the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolone ring. The final step involves the reaction of the thiazolone intermediate with 4-hydroxyacetophenone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl derivative.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fluorobenzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cell signaling, gene expression, and protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone ring, a fluorobenzylidene group, and a hydroxyphenyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C17H13FN2O2S/c1-20(13-6-8-14(21)9-7-13)17-19-16(22)15(23-17)10-11-2-4-12(18)5-3-11/h2-10,21H,1H3/b15-10-

InChI Key

IKWJEOZZUWKNSR-GDNBJRDFSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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